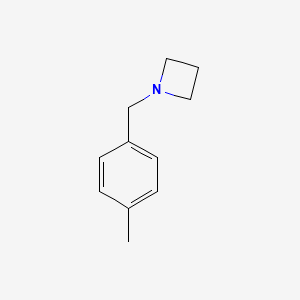![molecular formula C14H16N2 B15332859 2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)
2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine is an organic compound belonging to the biphenyl class of chemicals It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2 and 2’ positions and two amino groups attached to the 3 and 3’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine typically involves the reduction of nitro compounds followed by amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the biphenyl structure.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc powder, iron powder, or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds .
科学研究应用
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 2,2’-Dimethyl-[1,1’-biphenyl]-4,4’-diamine
- 2,2’-Dimethyl-[1,1’-biphenyl]-2,2’-diamine
- 2,2’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine
Uniqueness
2,2’-Dimethyl-[1,1’-biphenyl]-3,3’-diamine is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
3-(3-amino-2-methylphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,15-16H2,1-2H3 |
InChI 键 |
USZDIDKMNBWRLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N)C2=C(C(=CC=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylic Acid](/img/structure/B15332781.png)
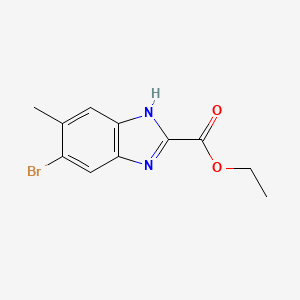
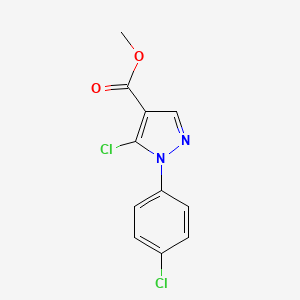
![Ethyl 5-Methyl-3-[3-(trifluoromethoxy)phenyl]isoxazole-4-carboxylate](/img/structure/B15332795.png)
![[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B15332796.png)
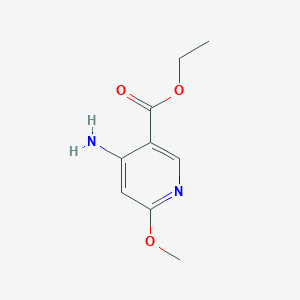
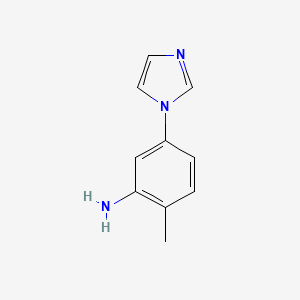
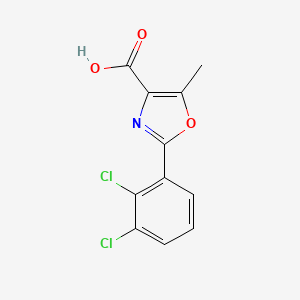


![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Tert-butyl (3-(hydroxymethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazin-6-YL)carbamate](/img/structure/B15332851.png)
